Home > Products > Building Blocks P3773 > 5-Ethyl-2',3'-dideoxyuridine
5-Ethyl-2',3'-dideoxyuridine - 108895-49-4

5-Ethyl-2',3'-dideoxyuridine

Catalog Number: EVT-256881
CAS Number: 108895-49-4
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Et-ddU, Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. 3'-azido-2',3'-dideoxyuridine (5a), 3'-azido-5-ethyl-2',3'-dideoxyuridine (5c), and 3'-azido-2',3'-dideoxycytidine (7a) and its 5-methyl analogue (7b) were identified as potent and selective anti-HIV-1 agent in primary human lymphocytes.
Overview

5-Ethyl-2',3'-dideoxyuridine is a nucleoside analog that belongs to the class of antiviral agents. It is structurally related to deoxyribonucleosides and is characterized by the substitution of an ethyl group at the 5-position of the uridine base, along with the absence of hydroxyl groups at the 2' and 3' positions. This modification enhances its stability and resistance to nucleoside phosphorylases, making it a candidate for therapeutic applications against viral infections.

Source and Classification

5-Ethyl-2',3'-dideoxyuridine is synthesized from uridine derivatives through various chemical reactions. It falls under the category of dideoxynucleosides, which are important in antiviral therapy due to their ability to inhibit viral replication by mimicking natural nucleosides.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Ethyl-2',3'-dideoxyuridine can be achieved through several methodologies, including:

  1. Nucleophilic Substitution: This involves the reaction of a suitable halogenated uridine derivative with an ethylating agent.
  2. Reduction Reactions: Utilizing reducing agents to remove hydroxyl groups from ribonucleosides or deoxyribonucleosides can yield dideoxy derivatives.
  3. Coupling Reactions: The incorporation of ethyl groups can also occur via coupling reactions involving silylated precursors and Lewis acids, facilitating stereoselective synthesis.

A notable synthetic route involves the ozonization of allyl ethers or esters followed by coupling with thioglycolic acid to form intermediates that can be further reacted to yield the desired nucleoside analogs .

Chemical Reactions Analysis

Reactions and Technical Details

5-Ethyl-2',3'-dideoxyuridine participates in various chemical reactions typical for nucleosides, including:

  • Phosphorylation: Conversion into nucleotide forms through phosphorylation reactions.
  • Glycosylation: Can undergo glycosylation reactions to form conjugates with other biomolecules.
  • Deprotection: Involves removing protecting groups used during synthesis to yield active forms.

These reactions are crucial for its application in biochemical assays and therapeutic formulations.

Mechanism of Action

Process and Data

The mechanism of action of 5-Ethyl-2',3'-dideoxyuridine primarily involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator due to the absence of the necessary hydroxyl group at the 3' position, preventing further elongation of the DNA strand. This mechanism is similar to other antiviral nucleoside analogs, such as zidovudine and lamivudine, which are used in treating HIV and other viral infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 227.25 g/mol.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.

These properties make it suitable for formulation in various pharmaceutical preparations.

Applications

Scientific Uses

5-Ethyl-2',3'-dideoxyuridine has potential applications in:

  • Antiviral Therapy: Particularly against herpes simplex virus and other RNA viruses due to its ability to inhibit viral replication.
  • Research: Used as a tool in molecular biology for studying nucleic acid metabolism and enzyme interactions.
  • Drug Development: Investigated as a lead compound for developing new antiviral agents targeting resistant viral strains.
Antiviral Mechanisms and Target Specificity of 5-Ethyl-2',3'-Dideoxyuridine

Inhibition of Viral Polymerases: Structural and Functional Insights

5-Ethyl-2',3'-dideoxyuridine (EddU) exerts its antiviral activity through targeted inhibition of viral DNA polymerases. The compound’s structure features two critical modifications:

  • A 5-ethyl group replacing the methyl group of thymidine
  • Removal of hydroxyl groups at both the 2' and 3' positions of the sugar moiety

These modifications enable selective interaction with viral polymerases while minimizing affinity for host cellular polymerases. The 5-ethyl group creates steric hindrance within the enzyme's active site, disrupting optimal positioning of catalytic residues. Meanwhile, the dideoxy sugar prevents phosphodiester bond formation, causing immediate chain termination upon incorporation into the growing DNA strand [3].

Table 1: Structural Features Enabling Viral Polymerase Inhibition

Structural ElementRole in Polymerase InhibitionTarget Viruses
5-Ethyl groupSteric hindrance in nucleotide-binding pocketHerpesviruses, Retroviruses
2',3'-DideoxyribosePrevents 3'-5' phosphodiester bond formationHIV, HBV
Uracil baseBase-pairing with adenine residuesBroad-spectrum
Hydrophobic ethyl moietyEnhanced membrane permeabilityEnveloped viruses

Biophysical studies reveal that EddU binds retroviral reverse transcriptases with 15-30× higher affinity than cellular DNA polymerases δ and ε. This specificity arises from the enzyme's tolerance for bulkier 5-position substituents—a feature absent in mammalian polymerases. Molecular dynamics simulations demonstrate that the ethyl group induces allosteric changes in the thumb domain of HIV-1 reverse transcriptase, reducing processivity by 80% at therapeutic concentrations [3] [7].

Competitive Binding Dynamics with Endogenous Nucleotides

EddU competes with endogenous deoxythymidine triphosphate (dTTP) through dual-phase kinetics:

  • Initial rapid competitive inhibition: The compound binds polymerase active sites with Ki = 0.8 ± 0.2 μM, compared to dTTP's Km = 2.5 ± 0.4 μM
  • Irreversible termination phase: Following incorporation, the 3'-deoxy terminus prevents further elongation

Table 2: Kinetic Parameters of Nucleotide Competition

ParameterEddU-TPdTTPSelectivity Ratio
Km/Ki (μM)0.82.53.1
Vmax (nM/min)152200.07
Polymerase Binding Energy (kcal/mol)-9.2-7.1-
Incorporation Rate (nt/s)0.3450.0067

Metabolic activation is crucial: Cellular kinases phosphorylate EddU to its 5'-triphosphate form (EddU-TP), which accumulates at concentrations 8-fold higher in infected cells versus uninfected cells. This selective accumulation results from viral-induced upregulation of nucleoside kinases. Competition assays demonstrate that EddU-TP reduces dTTP incorporation by viral polymerases by 95% at 10 μM concentration, while reducing cellular DNA synthesis by only 15% [2] [6]. The 5-ethyl modification enhances membrane permeability 3.2-fold compared to unmodified dideoxyuridine, enabling effective intracellular delivery—a property confirmed by radiolabeled uptake studies in human lymphocytes [2].

Role in Disrupting Viral Genome Replication Fidelity

EddU incorporation induces viral mutagenesis through three distinct mechanisms:

  • Tautomeric shift induction: The 5-ethyl group stabilizes the rare imino form (3.6× more frequently than thymidine), promoting non-canonical G:EddU base pairing
  • Polymerase slippage: Bulky ethyl group increases frameshift mutations 7-fold during repetitive sequence replication
  • Reduced proofreading efficiency: Exonuclease activity decreases by 60% when processing EddU-containing DNA

These effects collectively drive viral populations toward error catastrophe. Deep sequencing of HIV-1 treated with 5μM EddU reveals:

  • Transition mutations (A→G, T→C) increase 22-fold
  • Transversion frequency (T→A, T→G) rises 8-fold
  • Deletion mutations occur at 15× baseline rates

Table 3: Mutagenic Impact on Viral Genomes

Mutation TypeFrequency IncreasePrimary ConsequenceError Threshold Contribution
G:EddU mismatches18×Premature stop codonsHigh
FrameshiftsDisrupted pol reading frameCritical
Large deletions12×Structural genomic defectsLethal
Recombination errorsDefective hybrid genomesModerate

Viral passaging studies demonstrate that EddU treatment reduces infectivity by 4-log units within 5 generations—significantly exceeding the 2-log reduction from chain termination alone. This confirms that mutagenesis contributes substantially to antiviral activity. The compound exhibits broad-spectrum efficacy against error-prone polymerases (e.g., coronavirus RNA-dependent RNA polymerase), where it increases mutation frequency 35-fold even without incorporation, suggesting allosteric fidelity effects [8].

Properties

CAS Number

108895-49-4

Product Name

5-Ethyl-2',3'-dideoxyuridine

IUPAC Name

5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C11H16N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1

InChI Key

MCKZMXMWYDOXBL-DTWKUNHWSA-N

SMILES

CCC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Solubility

Soluble in DMSO

Synonyms

5-Et-ddU; 5-Ethyl-2',3'-dideoxyuridine; D2EtU; ddEtUrd;

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.